molecular formula C15H13FO B1441903 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 927801-81-8

4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B1441903
M. Wt: 228.26 g/mol
InChI Key: TVDCUYNAJSERBS-UHFFFAOYSA-N
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Description

Biphenyl compounds are aromatic hydrocarbons that consist of two phenyl rings . They are notable as starting materials for various chemical reactions and have a wide range of applications . Fluorinated biphenyl compounds, like the one you mentioned, may have unique properties due to the presence of fluorine atoms .


Synthesis Analysis

While specific synthesis methods for “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” are not available, biphenyl compounds can generally be synthesized through various methods such as the Ullmann reaction, catalytic coupling reactions like the Negishi, Stille, and Suzuki reactions . Protodeboronation of pinacol boronic esters has also been reported as a method for synthesizing certain compounds .


Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two phenyl rings . The presence of fluorine and methyl groups in “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” would likely influence its structure and properties, but specific details are not available.

Scientific Research Applications

  • Synthesis of Biphenyl Compounds

    • Field : Chemical Engineering
    • Application Summary : Biphenyl compounds, including those with fluoro and methyl groups, are important substructures in many bioactive and functional molecules. They are used in many pharmaceutically active ingredients such as antibiotics, anti-inflammatory, antihypertensive, anticancer, antihistaminic and infertility treatments .
    • Method : The biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
    • Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Therapeutic Potential of Imidazole Containing Compounds

    • Field : Pharmaceutical Sciences
    • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
    • Method : Various derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis of Biphenyl Compounds

    • Field : Chemical Engineering
    • Application Summary : “4-Fluoro-2’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” is a type of biphenyl compound. Biphenyl compounds are important substructures in many bioactive and functional molecules .
    • Method : The biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
    • Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
  • Chemical Synthesis of Fluorinated Biphenyls

    • Field : Chemical Engineering
    • Application Summary : Fluorinated biphenyls, such as “4-Fluoro-2’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde”, are used in the synthesis of various chemical compounds .
    • Method : The synthesis involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
    • Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
  • Antiviral Activity of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application Summary : Indole derivatives possess various biological activities, including antiviral activity .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Future Directions

The future directions for research and applications of a compound like “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” would depend on its properties and potential uses. Given the wide range of applications for biphenyl compounds, there could be many possible directions for future research .

properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCUYNAJSERBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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